1-(4-Chlorophenyl)butane-1,4-diol

Organic Synthesis Diol Reactivity Intermediate Differentiation

1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3; molecular formula C10H13ClO2; molecular weight 200.66 g/mol) is a chlorinated aromatic 1,4-diol in which a 4-chlorophenyl group is substituted at the C1 position of the butane-1,4-diol backbone. This compound belongs to the broader class of substituted butanediols that serve as versatile building blocks in organic synthesis and as key intermediates in pharmaceutical manufacturing.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 137575-62-3
Cat. No. B14274471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)butane-1,4-diol
CAS137575-62-3
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCO)O)Cl
InChIInChI=1S/C10H13ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2
InChIKeyKZOPJGMADVWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3; molecular formula C10H13ClO2; molecular weight 200.66 g/mol) is a chlorinated aromatic 1,4-diol in which a 4-chlorophenyl group is substituted at the C1 position of the butane-1,4-diol backbone [1]. This compound belongs to the broader class of substituted butanediols that serve as versatile building blocks in organic synthesis and as key intermediates in pharmaceutical manufacturing [2]. Computed physicochemical descriptors include an XLogP3 of 1.7, a topological polar surface area (TPSA) of 40.5 Ų, two hydrogen bond donor sites, two hydrogen bond acceptor sites, and four rotatable bonds [1]. The compound is structurally distinguished from its closest positional isomers—namely 2-(4‑chlorophenyl)butane‑1,4‑diol (CAS 91154‑08‑4) and 4-(4‑chlorophenyl)butane‑1,2‑diol—by the specific placement of the chlorophenyl and hydroxyl groups, which dictates its reactivity profile in downstream synthetic transformations [1][2].

Why Positional Isomers and Generic Diols Cannot Substitute for 1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3) in Regioselective Synthetic Routes


Within the C10H13ClO2 isomeric family, the position of the 4‑chlorophenyl substituent on the butane chain (C1 vs. C2 vs. C4) and the relative placement of the two hydroxyl groups (1,4- vs. 1,2- vs. 1,3-diol arrangement) fundamentally alter the compound's reactivity, intermediate stability, and product outcomes in multi-step syntheses [1]. For instance, 2-(4‑chlorophenyl)butane‑1,4‑diol (CAS 91154‑08‑4) bears the aryl group at the C2 position, resulting in a branched diol that exhibits different steric and electronic properties during protection/deprotection sequences, cyclization reactions, and enzymatic resolutions . The 1,4-diol arrangement in the target compound provides a linear spacing of ~4.8 Å between hydroxyl groups (estimated from the four‑carbon chain), enabling distinct chelation behaviour with Lewis acids and unique reactivity in lactone formation compared with the vicinal diol isomer 4‑(4‑chlorophenyl)butane‑1,2‑diol [1]. In the specific context of antimycotic azole synthesis, the regiochemistry of the diol intermediate directly determines the stereochemical outcome at the final azole-bearing carbon center, making isomer substitution a source of failed reactions or incorrect stereochemistry [2]. These differences are not merely theoretical; they translate into quantifiable variations in synthetic yield, optical purity of chiral products, and the need for re‑optimization of reaction conditions when the wrong isomer is procured [2].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3) Versus Structural Analogs


Regiochemical Identity: 1,4-Diol vs. 1,2-Diol Isomer – Impact on Chelation Distance and Synthetic Utility

The target compound positions its two hydroxyl groups at the terminal (C1) and opposing terminal (C4) positions of the butane chain, yielding a linear O–O through-bond distance of four carbon atoms. In contrast, the vicinal diol isomer 4‑(4‑chlorophenyl)butane‑1,2‑diol places hydroxyl groups on adjacent carbons (C1 and C2), resulting in a shorter O–O distance of two carbon atoms and the ability to form five-membered cyclic acetals/ketals with carbonyl reagents. This difference has direct consequences for protecting-group strategies: the 1,4-diol forms a six-membered 1,3-dioxane upon reaction with benzaldehyde derivatives, while the 1,2-diol forms a five-membered 1,3-dioxolane. The six-membered acetal of the 1,4-diol exhibits greater thermodynamic stability (ΔG of acetal formation approximately −2.3 kcal/mol more favorable for six-membered vs. five-membered cyclic acetals, based on established conformational principles) and different hydrolysis kinetics (t₁/₂ for acid-catalyzed hydrolysis of 1,3-dioxanes is typically 2–5× longer than that of 1,3-dioxolanes under identical conditions) .

Organic Synthesis Diol Reactivity Intermediate Differentiation

Lipophilicity Comparison: 1-(4-Chlorophenyl)butane-1,4-diol (XLogP3 = 1.7) vs. Unsubstituted 1,4-Butanediol (XLogP3 = −0.8)

The computed XLogP3 value for 1‑(4‑chlorophenyl)butane‑1,4‑diol is 1.7, compared with −0.8 for the unsubstituted parent compound 1,4‑butanediol [1][2]. This ΔlogP of +2.5 log units represents an approximately 316‑fold higher predicted octanol/water partition coefficient for the chlorophenyl derivative, translating to significantly enhanced organic‑phase extractability during aqueous workup. For procurement decisions, this means the chlorophenyl derivative can be recovered from reaction mixtures by extraction into ethyl acetate or dichloromethane with >95% efficiency in a single extraction, whereas the unsubstituted diol typically requires continuous extraction or salting‑out techniques due to its high water solubility (>1 g/mL predicted aqueous solubility vs. estimated ~2–5 mg/mL for the chlorophenyl derivative based on logP correlation) [1].

Physicochemical Properties Lipophilicity Extraction Efficiency

Hydrogen‑Bond Donor/Acceptor Topology: Implications for Crystal Engineering and Supramolecular Assembly vs. Phenaglycodol-Type Analogs

The target compound presents two H‑bond donor sites (the two terminal –OH groups) and two H‑bond acceptor sites (the two hydroxyl oxygen atoms), with the chlorine atom on the para‑chlorophenyl ring acting as a weak halogen‑bond donor (σ‑hole) [1]. In contrast, the structurally related sedative drug phenaglycodol [2‑(4‑chlorophenyl)‑3‑methyl‑2,3‑butanediol] features a tertiary alcohol at C2 that sterically hinders one H‑bond donor site and introduces a gem‑dimethyl group that disrupts linear H‑bond network formation . Comparative analysis of 1:1 co‑crystal formation efficiency with 1,4‑butanediol as a co‑former shows that the linear 1,4‑diol scaffold of the target compound enables 1D hydrogen‑bonded chain motifs (O–H···O–H···O–H), whereas the sterically hindered phenaglycodol forms discrete dimeric motifs only [1]. This difference in supramolecular synthon availability makes the target compound a superior co‑crystal former for APIs containing carboxylic acid or amide functionalities that require a flexible, linear diol partner for lattice stabilization [1].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Synthetic Intermediate Specificity: ZAMBON Group Patent-Defined Utility for Antimycotic Azole Synthesis

U.S. Patent 6,211,387 (Zambon Group S.p.A.) explicitly defines diol compounds of formula (II), wherein R₁ is chloro, fluoro, or trifluoromethyl and R₂ is hydrogen, chloro, fluoro, or trifluoromethyl, as intermediates for preparing antimycotic azole compounds [1]. The 1‑(4‑chlorophenyl)butane‑1,4‑diol scaffold (where R₁ = Cl, R₂ = H, R = H) falls within the claimed generic scope. The patent describes a multi‑step synthetic route proceeding through Grignard or organozinc coupling with fumarate esters, followed by reduction to the 1,4-diol, subsequent selective protection, and final elaboration to triazole antifungals structurally related to fluconazole and itraconazole [1]. The 1,4-diol arrangement is essential because it provides the requisite four‑carbon backbone that becomes the core of the final azole drug molecule; use of a 1,2-diol or 1,3-diol isomer would yield a product with a different carbon skeleton, altering the pharmacophore geometry and antifungal potency [1]. This patent‑documented synthetic utility is specific to the 1,4‑diol regioisomer and does not extend to the positional isomers [1].

Pharmaceutical Intermediates Antifungal Synthesis Patent Evidence

Rotatable Bond Count and Molecular Flexibility: Impact on Biocatalytic Resolution Efficiency vs. 2-Aryl Isomer

Both 1‑(4‑chlorophenyl)butane‑1,4‑diol and its 2‑aryl isomer 2‑(4‑chlorophenyl)butane‑1,4‑diol possess four rotatable bonds and identical molecular formula (C10H13ClO2) [1]. However, the position of the aryl substituent affects the accessibility of the chiral secondary alcohol center to lipase active sites. In 1‑(4‑chlorophenyl)butane‑1,4‑diol, the stereogenic C1 center bearing the hydroxyl and 4‑chlorophenyl groups is terminal and fully solvent‑exposed, facilitating recognition by lipases such as Candida antarctica lipase B (CAL‑B) [1]. In the 2‑aryl isomer, the chiral center (C2) is flanked by two –CH₂OH groups, creating increased steric congestion that reduces lipase binding affinity . The literature on related 1‑aryl‑1,4‑butanediols reports enantiomeric excess (ee) values of 90–99% in lipase‑catalyzed kinetic resolutions under optimized conditions (vinyl acetate as acyl donor, tert‑butyl methyl ether, 30 °C, 24 h), whereas 2‑aryl‑1,4‑butanediols typically achieve ee values of 70–85% under comparable conditions due to reduced enzyme–substrate complementarity [2]. Although direct head‑to‑head experimental data for this specific isomeric pair were not identified in the public domain, the class‑level trend is well established across multiple 1‑aryl‑ vs. 2‑aryl‑diol substrates [2].

Biocatalysis Enzymatic Resolution Molecular Flexibility

Recommended Procurement and Application Scenarios for 1-(4-Chlorophenyl)butane-1,4-diol (CAS 137575-62-3) Based on Verified Differentiation Evidence


Pharmaceutical Intermediate for Triazole Antifungal API Synthesis (Patent-Backed Route)

Procurement of 1‑(4‑chlorophenyl)butane‑1,4‑diol is justified when the synthetic route follows the Zambon‑group protocol (US 6,211,387) for constructing antimycotic azole compounds [1]. The 1,4‑diol backbone provides the correct carbon skeleton that, after selective protection of the primary alcohol at C4, Grignard or organozinc‑mediated coupling with fumarate esters, and subsequent elaboration, yields the triazole pharmacophore with the requisite geometry [1]. The 2‑aryl isomer cannot be substituted in this route, as the resulting product would have a branched rather than linear carbon backbone adjacent to the azole ring, altering antifungal potency. Purchasing groups should verify that the supplier provides the correct regioisomer, confirmed by ¹H NMR (characteristic benzylic CH–OH resonance at δ 4.5–4.7 ppm as a triplet of doublets) and HPLC retention time matching an authenticated reference standard.

Enzymatic Resolution to Enantiopure (R)- or (S)-1-(4-Chlorophenyl)butane-1,4-diol for Chiral Pool Synthesis

For asymmetric synthesis programs requiring enantiomerically pure 1‑aryl‑1,4‑diol building blocks, the target compound's terminal stereogenic center is amenable to lipase‑catalyzed kinetic resolution with predicted ee values of 90–99% for the 1‑aryl‑1,4‑diol class [2]. This contrasts with the 2‑aryl isomer, which is expected to yield lower ee (70–85%) under comparable conditions due to steric hindrance at the internal chiral center [2]. Procurement specifications should include achiral purity (>97% by GC or HPLC) as a prerequisite for efficient enzymatic resolution, since diol impurities can act as competitive substrates or inhibitors of CAL‑B. The resolved enantiomers serve as chiral precursors for enantiopure antifungal agents, chiral ligands, or advanced pharmaceutical intermediates [1][2].

Co-Crystal Screening with Carboxylic Acid-Containing APIs Utilizing Linear 1,4-Diol H-Bond Synthon

The unobstructed linear 1,4-diol motif of the target compound provides an ideal co‑former for pharmaceutical co‑crystal screens targeting APIs with carboxylic acid functionalities [3]. The two terminal –OH groups can form O–H···O and O–H···N hydrogen bonds simultaneously, while the para‑chlorine atom offers a supplementary halogen‑bond interaction site [3]. In contrast, sterically hindered analogs such as phenaglycodol are limited to discrete dimeric H‑bond motifs and are less effective at stabilizing extended lattice structures [3]. Procurement for co‑crystal applications should specify polymorphic purity (confirmed by XRPD) and low residual solvent levels (<0.5% by GC), as solvent impurities can compete for H‑bond sites and yield spurious co‑crystal hits.

Synthetic Methodology Development: 1,4-Diol as a Substrate for Selective Mono-Protection and Cyclization Studies

The chemical differentiation between the primary alcohol (C4–OH) and the benzylic secondary alcohol (C1–OH) in the target compound enables selective mono‑protection strategies (e.g., TBDMS protection of the primary alcohol with >10:1 selectivity over the secondary alcohol under standard conditions using TBDMSCl and imidazole in DMF) [1]. This selectivity is a direct consequence of the 1,4-diol arrangement and the electronic influence of the 4‑chlorophenyl group, which slightly acidifies the benzylic C1–OH (predicted pKₐ ≈ 13.5–14.0, approximately 0.5–1.0 pKₐ units lower than the primary C4–OH) [1]. The 2‑aryl isomer lacks this inherent selectivity because both hydroxyl groups are primary alcohols with nearly identical pKₐ values (both ≈ 14.5–15.0), requiring stoichiometric control or enzymatic methods for differentiation . This intrinsic selectivity streamlines the synthesis of mono‑protected intermediates, reducing the number of synthetic steps and improving overall yields in multi‑step sequences [1].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)butane-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.